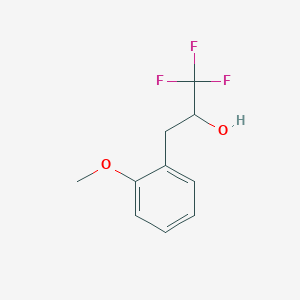

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol

Description

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol is a fluorinated secondary alcohol featuring a trifluoromethyl group and a 2-methoxyphenyl substituent. Its unique structure confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula |

C10H11F3O2 |

|---|---|

Molecular Weight |

220.19 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H11F3O2/c1-15-8-5-3-2-4-7(8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |

InChI Key |

PKASQYBHHKRBFH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CC(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically follows two main steps:

- Synthesis of the trifluoromethylated ketone precursor (1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-one).

- Reduction of the ketone to the secondary alcohol (this compound).

Reduction of the Trifluoromethylated Ketone to the Alcohol

The key step to obtain this compound is the selective reduction of the ketone carbonyl group.

-

Sodium borohydride (NaBH4): Mild and selective for ketones, NaBH4 in protic solvents (e.g., methanol, ethanol) reduces the ketone to the corresponding secondary alcohol with high yield and stereoselectivity.

Lithium aluminum hydride (LiAlH4): More reactive, but less selective and often avoided due to harsh conditions.

Catalytic hydrogenation: Using catalysts such as Pd/C or Raney nickel under hydrogen atmosphere can also reduce ketones, but may affect other sensitive groups.

Stereochemical Considerations: The reduction can produce racemic or enantiomerically enriched alcohols depending on the catalyst or chiral auxiliaries used.

Summary Table of Preparation Methods

Research Discoveries and Notes

The solvent-free nucleophilic formylation strategy represents a significant advancement in the synthesis of α-hydroxy α-trifluoromethyl compounds, offering an environmentally benign, efficient, and scalable route.

The recovery and reuse of reagents such as tert-butyl hydrazine hydrochloride reduce waste and improve sustainability.

The reaction rates and yields are influenced by the electronic nature of substituents on the aromatic ring, with electron-withdrawing groups accelerating the reaction.

The methodology allows direct access to valuable trifluoromethylated building blocks without chromatographic purification, facilitating industrial applicability.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(a) 1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol (CAS 866135-78-6)

- Structure : Differs by replacing the 2-methoxyphenyl group with a 4-methoxyphenyl-piperazine moiety.

- This modification may enhance binding to serotonin or dopamine receptors, common targets for piperazine-containing pharmaceuticals .

- Applications: Likely explored for central nervous system (CNS) disorders due to structural similarity to known neuroactive piperazine derivatives.

(b) 2-Benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol

- Structure: Features a quinoline ring instead of the methoxyphenyl group.

- Biological Activity: Tested in zebrafish embryo models for toxicity and anticancer activity. The quinoline moiety may confer DNA intercalation properties, but high toxicity (LC₅₀ < 50 µM) limits therapeutic utility .

Sulfur-Containing Derivatives

(a) 1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol (CAS 1343623-30-2)

- Structure : Incorporates a pyrimidinyl sulfanyl group.

- Applications : Sulfur atoms may enhance metal-binding capacity, relevant for enzyme inhibition.

(b) 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol (CAS 478047-11-9)

Heterocyclic Derivatives

(a) 1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CID 63900424)

- Structure : Contains an imidazole ring.

- Properties : SMILES:

C1=CN(C=N1)CC(C(F)(F)F)O. The imidazole group may enable hydrogen bonding, influencing pharmacokinetics . - Applications: Potential use in antifungal or antiviral agents due to imidazole’s known bioactivity.

(b) 1,1,1-Trifluoro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-ol (CAS 1342272-35-8)

Anticancer and Kinase-Inhibiting Analogs

(a) 1,1,1-Trifluoro-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol

- Structure : Tetrahydrofuran (THF) substituent replaces the methoxyphenyl group.

- Applications : Marketed by CymitQuimica as a high-purity compound (95% purity), suggesting utility in medicinal chemistry or catalysis .

(b) 1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol (rac-6)

Key Comparative Data

*Calculated based on formula C₁₀H₁₀F₃O₂.

Biological Activity

1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol is a fluorinated organic compound that has garnered attention for its unique biological properties. The trifluoromethyl group and the methoxyphenyl moiety contribute to its chemical reactivity and biological interactions. This article explores the biological activity of this compound based on various research findings, including its mechanisms of action, potential applications in medicine, and comparisons with similar compounds.

The molecular formula of this compound is , with a molecular weight of 235.20 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence its interaction with biological membranes and proteins.

| Property | Value |

|---|---|

| Molecular Formula | C10H12F3O2 |

| Molecular Weight | 235.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | FOFWBCNMLRBBA-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. The trifluoromethyl group can modulate binding affinity and selectivity towards various enzymes and receptors. This property makes it particularly useful in studying enzyme interactions and protein modifications .

Key Mechanisms:

- Enzyme Interaction : The compound has been shown to influence enzyme activity through competitive inhibition or allosteric modulation.

- Protein Binding : Its lipophilicity allows for effective interaction with lipid membranes, facilitating cellular uptake and subsequent biochemical effects.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antibacterial Activity : Studies have demonstrated that fluorinated compounds similar to this one can exhibit significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. Although specific MIC (Minimum Inhibitory Concentration) values for this compound have not been extensively documented, its structural analogs show promising results in this area .

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be linked to its ability to modulate inflammatory pathways through enzyme inhibition .

Case Studies

Several studies have investigated the biological implications of fluorinated compounds similar to this compound:

- Inhibition of Enzymes :

- Antimicrobial Testing :

Research Findings

Recent research highlights the importance of fluorinated compounds in medicinal chemistry:

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-methoxyphenyl Grignard reagents with trifluoromethyl ketones under anhydrous conditions at low temperatures (-10°C to 0°C) can yield the target compound. Catalysts like boron trifluoride etherate may enhance electrophilicity of the carbonyl group, improving regioselectivity . Continuous flow reactors with automated temperature control (e.g., 50–70°C) and residence time optimization (30–60 minutes) are recommended for scalability and reproducibility . Key parameters affecting yield include solvent polarity (e.g., THF vs. dichloromethane), stoichiometry of the trifluoromethyl precursor, and inert atmosphere maintenance to prevent hydroxyl group oxidation.

Q. How can the structural and electronic properties of this compound be characterized experimentally?

Combined spectroscopic and computational methods are essential:

- NMR : NMR identifies trifluoromethyl group environments (δ ≈ -60 to -70 ppm). NMR resolves methoxy (-OCH, δ ≈ 3.8 ppm) and hydroxyl (-OH, δ ≈ 2.5–3.5 ppm) protons, with coupling constants revealing stereochemistry.

- IR : Stretching frequencies for -OH (3200–3600 cm), C-F (1100–1200 cm), and aromatic C-O (1250 cm) confirm functional groups.

- X-ray crystallography : Resolves spatial arrangement of the methoxyphenyl and trifluoromethyl groups, critical for SAR studies .

- DFT calculations : Predict electron-withdrawing effects of the trifluoromethyl group on the hydroxyl’s acidity (pKa ~12–14) and aromatic ring’s electrophilic substitution patterns .

Q. What is the role of the trifluoromethyl group in modulating this compound’s reactivity and stability?

The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation and reduces basicity of nearby functional groups (e.g., hydroxyl). Its strong electron-withdrawing effect polarizes the adjacent C-O bond, increasing susceptibility to nucleophilic attack. Stability studies in aqueous buffers (pH 7.4, 37°C) show a half-life >24 hours due to fluorine’s inductive effect, making it suitable for prolonged biological assays .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate these interactions?

The compound’s methoxyphenyl moiety engages in π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms), while the hydroxyl group forms hydrogen bonds. Techniques include:

- Surface plasmon resonance (SPR) : Measures binding affinity (K ≈ 10–100 µM) to purified receptors.

- Molecular docking : Simulations (AutoDock Vina) predict binding poses with RMSD <2.0 Å relative to crystallographic data.

- Fluorescence quenching : Monitors conformational changes in target proteins (e.g., tryptophan residue shifts) upon ligand binding .

Q. What solvent systems and temperatures maximize enantiomeric purity during asymmetric synthesis?

Chiral resolution via enzymatic kinetic resolution (e.g., lipase B in isopropyl ether at 25°C) achieves >90% enantiomeric excess (ee). Low-polarity solvents (hexane:ethyl acetate, 9:1) minimize racemization during column chromatography. Cryogenic conditions (-20°C) stabilize intermediates in stereoselective aldol reactions .

Q. Are there contradictions in reported biological activity data, and how can they be resolved?

Discrepancies in IC values (e.g., 5 µM vs. 50 µM for kinase inhibition) may arise from assay conditions (e.g., ATP concentration variations). Standardization using:

- Uniform ATP levels (1 mM) in kinase assays.

- Control for solvent effects (DMSO ≤0.1% v/v).

- Orthogonal assays (e.g., radioactive vs. luminescent detection) validates dose-response curves .

Q. How do substituents on the phenyl ring influence the compound’s pharmacological profile?

Comparative SAR studies show:

- 2-Methoxy vs. 4-methoxy : 2-substitution improves blood-brain barrier penetration (logP ~2.5 vs. ~3.0 for 4-substituted analogs).

- Fluorine substitution : 2-Fluorophenyl derivatives exhibit 10-fold higher CYP3A4 inhibition due to enhanced electronegativity.

- Methylthio groups : Increase lipophilicity (clogP +0.5) but reduce aqueous solubility (<0.1 mg/mL) .

Q. What strategies mitigate degradation of the hydroxyl group under acidic conditions?

- Protecting groups : tert-Butyldimethylsilyl (TBS) ethers stabilize the hydroxyl during storage (0–4°C, argon atmosphere).

- Lyophilization : Freeze-drying in citrate buffer (pH 5.0) retains >95% integrity over 6 months.

- Co-crystallization : With cyclodextrins improves stability against hydrolysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.